molecular formula C12H24N2O2 B2966196 Tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate CAS No. 2260932-07-6

Tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate

Cat. No. B2966196
CAS RN: 2260932-07-6
M. Wt: 228.336
InChI Key: ABUNQUPLEOCTFG-UHFFFAOYSA-N
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Description

Tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate is a chemical compound with the CAS Number: 1936595-74-2 . It has a molecular weight of 228.33 . The compound is typically stored at room temperature and is available in liquid form .

Scientific Research Applications

Synthesis of Biologically Active Indole Derivatives

“Tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate” serves as a precursor in the synthesis of indole derivatives, which are prevalent in many natural products and pharmaceuticals. These derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and analgesic properties .

Development of Anticancer Agents

The compound’s derivatives have been explored for their potential as anticancer agents. The structural flexibility of the diazepane ring allows for the creation of numerous analogs, which can be screened for cytotoxic activity against various cancer cell lines .

Research in Neuropharmacology

Due to its structural similarity to several neurotransmitters, researchers have utilized “Tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate” in the study of neuropharmacological disorders. It can help in understanding the binding affinity and efficacy of new drugs targeting the central nervous system .

Anti-inflammatory Drug Development

The compound is used in the synthesis of molecules with potential anti-inflammatory effects. By modifying the tert-butyl and diazepane groups, researchers can enhance the compound’s ability to inhibit key enzymes involved in the inflammatory process .

Synthesis of Natural Product Analogs

This chemical serves as a starting material for the synthesis of complex molecules that are analogs of natural products. These analogs can possess similar or enhanced biological activities compared to their natural counterparts .

Material Science Applications

In material science, “Tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate” can be used to modify polymers and create new materials with improved thermal stability and mechanical properties .

Optimization of Synthesis Processes

The compound is also involved in research focused on optimizing chemical synthesis processes. This includes improving reaction conditions, increasing yield, and reducing the environmental impact of chemical manufacturing .

Chemical Education and Methodology Development

Lastly, it plays a role in chemical education and methodology development. Its use in various synthesis techniques can help in teaching advanced organic chemistry concepts and developing new synthetic methods .

properties

IUPAC Name

tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-6-13-10(2)8-14(7-9)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUNQUPLEOCTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN(C1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate

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